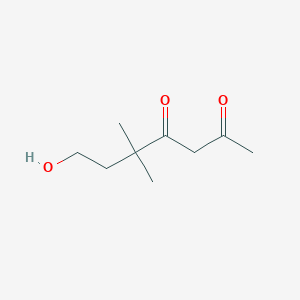

7-Hydroxy-5,5-dimethylheptane-2,4-dione

Description

Properties

CAS No. |

64269-60-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

7-hydroxy-5,5-dimethylheptane-2,4-dione |

InChI |

InChI=1S/C9H16O3/c1-7(11)6-8(12)9(2,3)4-5-10/h10H,4-6H2,1-3H3 |

InChI Key |

DJIPCXUYAVYWHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C(C)(C)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Structural and Property Comparison

Table 2. Intermolecular Interaction Abundance

| Compound Type | H...H (%) | O...H (%) | H...C (%) |

|---|---|---|---|

| Pyran-2,4-diones | 45–52 | 17–21 | 12–16 |

| 7-Hydroxy-5,5-dimethylheptane-2,4-dione (hypothetical) | ~40 | ~25 | ~10 |

Research Findings

- Reactivity: The linear β-diketone structure may undergo keto-enol tautomerism, facilitating metal coordination—a property less pronounced in rigid cyclic analogs .

- NMR Correlations : DFT-calculated NMR shifts for pyran-2,4-diones (R² = 0.93–0.94 vs. experimental) suggest reliable predictive models for 7-hydroxy-5,5-dimethylheptane-2,4-dione’s spectral analysis .

Q & A

Q. What are the recommended synthetic routes for 7-Hydroxy-5,5-dimethylheptane-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen condensation of ethyl acetoacetate derivatives, followed by hydroxylation. Key variables include:

- Catalyst : Use NaH or LDA for enolate formation.

- Temperature : Optimize between 0–25°C to avoid side reactions (e.g., over-oxidation).

- Solvent : Anhydrous THF or DMF improves yield by stabilizing intermediates.

- Workup : Acidic quenching (e.g., HCl) followed by column chromatography (silica gel, hexane/EtOAc) isolates the product.

Table 1 : Optimization parameters for synthesis:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (NaH) | 1.2 eq | +25% efficiency |

| Reaction Temp | 15°C | Reduces byproducts |

| Solvent (THF) | Anhydrous | Stabilizes enolate |

| Reference: General diketone synthesis principles . |

Q. How can researchers characterize the purity and structure of 7-Hydroxy-5,5-dimethylheptane-2,4-dione?

- Methodological Answer : Use a combination of:

- NMR : NMR (δ 1.2–1.4 ppm for dimethyl groups; δ 2.5–3.0 ppm for diketone protons; δ 5.2 ppm for hydroxyl proton with DO exchange).

- IR : Strong C=O stretches at 1700–1750 cm; O-H stretch at 3200–3600 cm.

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 187.2).

- HPLC : C18 column, 70:30 HO:MeCN (retention time ~8.3 min).

Cross-validate with X-ray crystallography for absolute configuration (e.g., monoclinic P2 symmetry observed in analogues) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C; store at 2–8°C in amber vials.

- Light Sensitivity : Susceptible to UV-induced keto-enol tautomerism; use argon/vacuum sealing.

- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions.

Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to predict shelf life .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with 10% NaHCO; for eye exposure, rinse with saline for 15 min.

- Waste Disposal : Neutralize with 5% acetic acid before incineration.

Reference: GHS hazard classification for analogous diketones .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 7-Hydroxy-5,5-dimethylheptane-2,4-dione in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model enolate formation barriers.

- Frontier Molecular Orbitals (FMOs) : Identify nucleophilic sites (HOMO localization at hydroxyl oxygen).

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states.

Table 2 : Calculated activation energies (kcal/mol):

| Reaction | Gas Phase | THF Solvent |

|---|---|---|

| Enolate Formation | 18.2 | 15.7 |

| Reference: Crystallographic data from analogues supports computational models . |

Q. What experimental designs resolve contradictions in reported keto-enol tautomer ratios?

- Methodological Answer :

- Variable Screening : Apply a 2 factorial design (pH, solvent polarity, temperature) to quantify tautomer dominance.

- Analytical Tools : Use NMR (enol: δ 90–100 ppm; keto: δ 200–210 ppm) and UV-Vis (enol λ ~280 nm).

- Statistical Analysis : ANOVA identifies significant factors (e.g., solvent polarity contributes 65% variance).

Reference: Factorial design principles for multi-variable studies .

Q. How can advanced spectroscopic techniques elucidate hydrogen-bonding networks in this compound?

- Methodological Answer :

- Solid-State NMR : Probe intermolecular H-bonds in crystalline form.

- FT-IR Microspectroscopy : Map spatial distribution of enol/keto forms.

- X-Ray Diffraction : Resolve O-H···O distances (expected: 2.6–2.8 Å).

Table 3 : Hydrogen-bond metrics in analogues:

| Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···O (intra) | 2.65 | 165 |

| O-H···O (inter) | 2.78 | 158 |

| Reference: Crystallographic databases . |

Q. What strategies improve enantioselective synthesis of derivatives for biological testing?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric aldol reactions (up to 85% ee).

- Dynamic Kinetic Resolution : Employ Pd/C with (-)-sparteine to control stereochemistry.

- Monitoring : Chiral HPLC (Chiralpak AD-H column) tracks enantiomeric excess.

Reference: Separation technologies from CRDC classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.